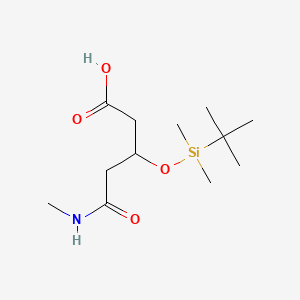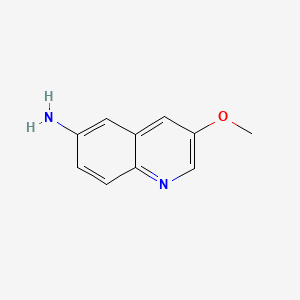
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyloxy group, a methylamino group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by the introduction of the methylamino group and the carboxylic acid functionality. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and solubility, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Tert-butyldimethylsilyloxy)-1-butyne: Similar in structure but with an alkyne group instead of a carboxylic acid.
3-(Tert-butyldimethylsilyloxy)-5-oxohexanoic acid: Similar but with a different chain length and functional groups.
Uniqueness
3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the tert-butyldimethylsilyloxy group provides protection and enhances solubility, while the methylamino group allows for interactions with biological targets.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.
Propriétés
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4Si/c1-12(2,3)18(5,6)17-9(8-11(15)16)7-10(14)13-4/h9H,7-8H2,1-6H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWZJBMLFTWCNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675741 |
Source


|
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-66-0 |
Source


|
| Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1,4a,4b,7,8a,10a)]-](/img/structure/B564325.png)






![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)

